Iferanserin
Overview
Description
Preparation Methods
The synthesis of iferanserin involves several steps, starting with the preparation of the core structure, followed by functional group modifications.
Chemical Reactions Analysis
Iferanserin undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
Iferanserin exerts its effects by selectively antagonizing the 5-HT2A receptor, a subtype of serotonin receptor . This action inhibits the receptor’s activity, leading to a reduction in symptoms associated with conditions like hemorrhoid disease. The molecular targets and pathways involved include the serotonin signaling pathway, which plays a crucial role in regulating vascular tone and inflammation .
Comparison with Similar Compounds
Iferanserin is unique in its selective antagonism of the 5-HT2A receptor. Similar compounds include:
Trazodone: Another serotonin receptor antagonist used primarily as an antidepressant.
Ketanserin: A selective 5-HT2A receptor antagonist used to treat hypertension.
Ritanserin: A serotonin receptor antagonist with applications in treating schizophrenia and other psychiatric disorders.
Compared to these compounds, this compound’s primary application in treating hemorrhoid disease highlights its uniqueness and potential therapeutic value .
Properties
IUPAC Name |
(E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26)/b17-14+/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIPFQUBOVWAQW-UEBLJOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@H]1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O | |
Record name | Iferanserin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Iferanserin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030346 | |
Record name | Iferanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101030346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58754-46-4, 951155-17-2 | |
Record name | Iferanserin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058754464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iferanserin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951155172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iferanserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11686 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iferanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101030346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IFERANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWR3BEB8PA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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